

(4-Ethoxy-3-formylphenyl)boronic acid

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Ethoxy-3-formylphenyl)boronic acid

Cat. No.: B112671

[Get Quote](#)

Technical Guide: (4-Ethoxy-3-formylphenyl)boronic Acid

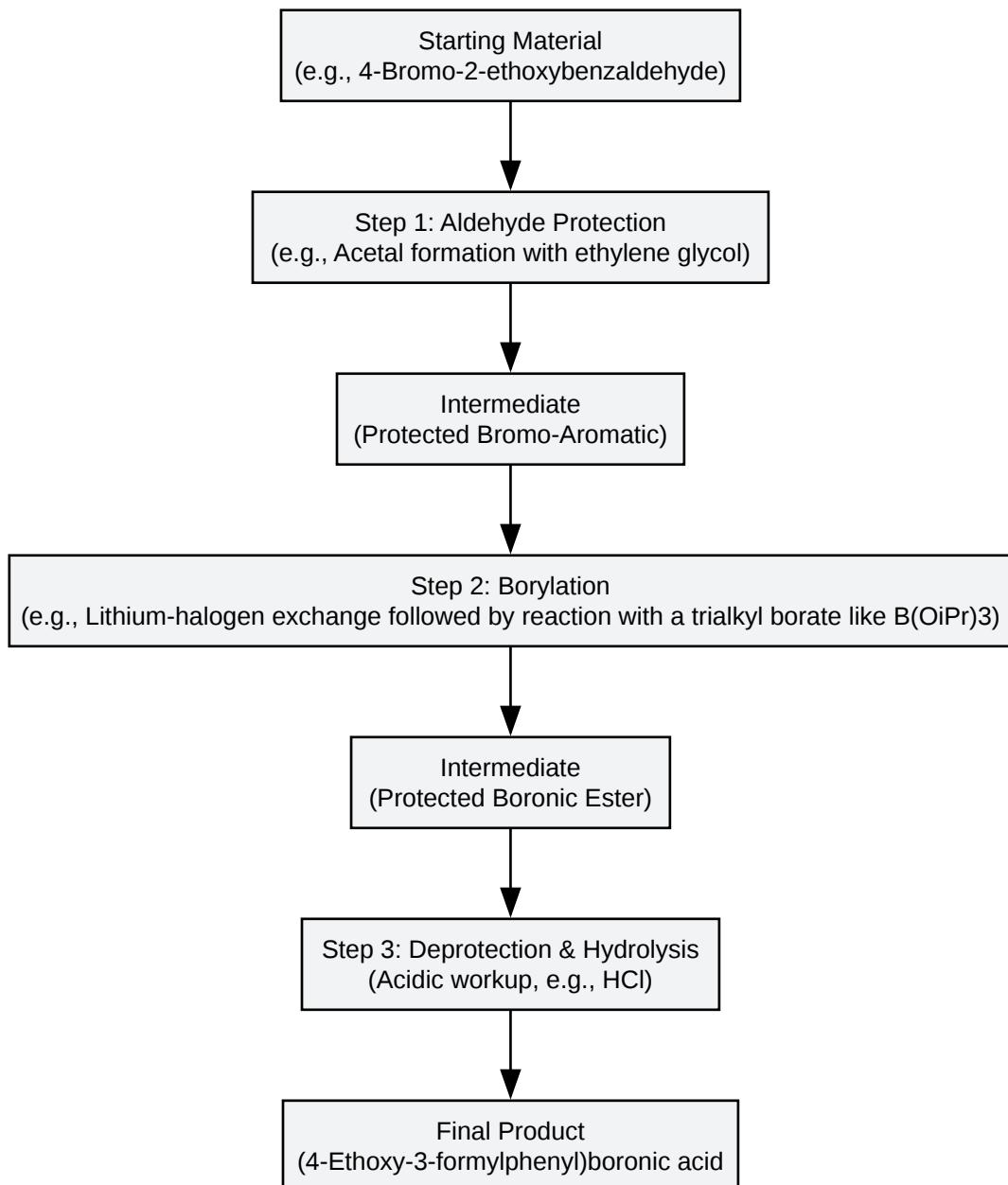
A Comprehensive Profile for Advanced Research and Development

Abstract

(4-Ethoxy-3-formylphenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a phenylboronic acid moiety substituted with both an ethoxy and a formyl group, makes it a versatile building block for complex molecular architectures. This document provides a detailed technical overview of its core chemical and physical properties, structural characteristics, and its established role as a precursor in the synthesis of novel therapeutic agents and functional materials. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Core Compound Identification and Properties

(4-Ethoxy-3-formylphenyl)boronic acid, also known as 3-Formyl-4-ethoxyphenylboronic acid, is a stable, solid organic compound.^{[1][2]} Its fundamental properties are critical for its application in chemical synthesis, dictating solubility, reactivity, and storage conditions.


The key identifiers and physicochemical properties are summarized below for quick reference.

Property	Value	Source(s)
Molecular Formula	C9H11BO4	[1] [3] [4]
Molecular Weight	193.99 g/mol	[2] [4] [5]
CAS Number	480424-63-3	[5]
Appearance	White to off-white solid	Generic observation
Melting Point	175-189 °C	[5]
Boiling Point	399.96 °C at 760 mmHg	[5]
Storage Temperature	2-8°C, Dry, sealed place	[2]

Molecular Structure and Functional Group Analysis

The structure of **(4-Ethoxy-3-formylphenyl)boronic acid** is central to its utility. The molecule is built upon a benzene ring, making it an aromatic compound. Three key functional groups are attached to this ring, each conferring distinct chemical reactivity.

- Boronic Acid Group (-B(OH)2): This is the defining feature, enabling the molecule to participate in a wide range of coupling reactions, most notably the Suzuki-Miyaura coupling. It can also reversibly bind with diols, a property extensively explored in the design of sensors and drug delivery systems.[\[6\]](#)[\[7\]](#)
- Formyl Group (-CHO): The aldehyde functionality is a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. This allows for the straightforward introduction of diverse chemical entities.
- Ethoxy Group (-OCH2CH3): This ether group acts as a moderately electron-donating group, influencing the electronic properties of the benzene ring and thereby the reactivity of the other functional groups. It also enhances the lipophilicity of the molecule.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of functionalized phenylboronic acids.

Protocol: Suzuki-Miyaura Cross-Coupling

The primary application of this molecule is as a coupling partner in Suzuki-Miyaura reactions. This protocol outlines a general procedure for coupling **(4-Ethoxy-3-formylphenyl)boronic acid** with an aryl halide (Ar-X).

Objective: To synthesize a biaryl compound.

Materials:

- **(4-Ethoxy-3-formylphenyl)boronic acid** (1.2 eq)
- Aryl halide (Ar-X) (1.0 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
- Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:

- To a reaction vessel, add the aryl halide, **(4-Ethoxy-3-formylphenyl)boronic acid**, and the base.
- Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
- Add the degassed solvent system, followed by the palladium catalyst.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Perform an aqueous workup: Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product using column chromatography to yield the desired biaryl compound.

Trustworthiness: This protocol is a standard, widely validated method in organic synthesis. The progress can be self-validated at each step using standard analytical techniques (TLC, LC-MS,

NMR).

Applications in Research and Drug Development

Phenylboronic acid (PBA) derivatives are cornerstone reagents in modern chemistry. Their ability to form reversible covalent bonds with diols makes them invaluable for developing sensors, particularly for glucose. [6][7] Furthermore, their role in palladium-catalyzed cross-coupling has made them indispensable in constructing the complex carbon skeletons of active pharmaceutical ingredients (APIs).

Key Application Areas:

- **Tumor-Targeted Drug Delivery:** Certain cancer cells overexpress sialic acid, a sugar with a diol structure. PBA-functionalized nanoparticles can selectively bind to these cells, enabling targeted delivery of chemotherapeutic agents and improving therapeutic outcomes. [7][8][9][10]*
- **Medicinal Chemistry Scaffolding:** As a bifunctional building block, **(4-Ethoxy-3-formylphenyl)boronic acid** allows for sequential or orthogonal chemical modifications. The boronic acid can be used for a Suzuki coupling to build a core structure, while the aldehyde can be later modified to add pharmacophores or improve pharmacokinetic properties.
- **Enzyme Inhibition and Stabilization:** Phenylboronic acids are known to act as inhibitors for certain enzymes, such as proteases, and can be used to stabilize enzymes in formulations like liquid detergents. [11]

Conclusion

(4-Ethoxy-3-formylphenyl)boronic acid is a high-value chemical intermediate with well-defined physical and chemical properties. Its molecular structure, possessing both a reactive boronic acid and a versatile formyl group, provides chemists with a powerful tool for the synthesis of complex molecules. Its proven applicability in robust synthetic methodologies like the Suzuki coupling, combined with the unique biological recognition capabilities of the boronic acid moiety, ensures its continued relevance in the fields of drug discovery, advanced materials, and diagnostics.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). **(4-Ethoxy-3-formylphenyl)boronic acid**.
- PubChemLite. (n.d.). 4-ethoxy-3-formylphenylboronic acid (C9H11BO4).

- Kikuchi, A., et al. (n.d.). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI.
- Patil, S., & Sarasija, S. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. *Journal of Applied Pharmaceutical Science*.
- Patil, S., & Sarasija, S. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. *Journal of Applied Pharmaceutical Science*, 14(02), 001-014.
- Wang, C., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. *ACS Omega*.
- Wang, C., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. *ACS Omega*, 7(3), 2635–2643.
- Wikipedia. (n.d.). 4-Formylphenylboronic acid.
- PubChem. (n.d.). 4-Formylphenylboronic Acid.
- Google Patents. (n.d.). Process for preparing highly pure formylphenylboronic acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 480424-63-3 CAS MSDS (4-ETHOXY-3-FORMYLPHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. CAS 480424-63-3 | 3-Formyl-4-ethoxyphenylboronic acid - Synblock [synblock.com]
- 3. PubChemLite - 4-ethoxy-3-formylphenylboronic acid (C9H11BO4) [pubchemlite.lcsb.uni.lu]
- 4. usbio.net [usbio.net]
- 5. nbino.com [nbino.com]
- 6. mdpi.com [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. japsonline.com [japsonline.com]
- 9. pubs.acs.org [pubs.acs.org]

- 10. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [(4-Ethoxy-3-formylphenyl)boronic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112671#4-ethoxy-3-formylphenyl-boronic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com